Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate
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Overview
Description
Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate involves several steps. One common method includes the reaction of indole derivatives with ethyl chloroformate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
88048-51-5 |
---|---|
Molecular Formula |
C27H25N3O2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]carbamate |
InChI |
InChI=1S/C27H25N3O2/c1-2-32-27(31)30-24-12-6-3-9-18(24)15-21(22-16-28-25-13-7-4-10-19(22)25)23-17-29-26-14-8-5-11-20(23)26/h3-14,16-17,21,28-29H,2,15H2,1H3,(H,30,31) |
InChI Key |
YKUZNYVAMJSOJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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